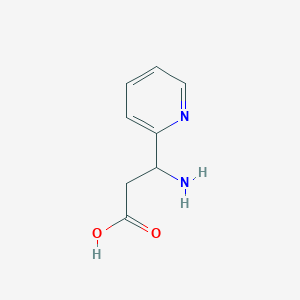

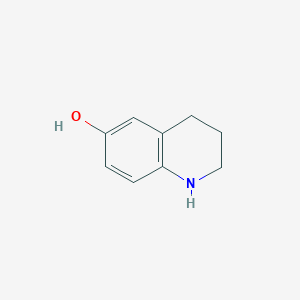

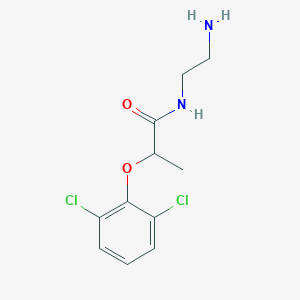

3-Amino-3-(pyridin-2-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 3-amino-3-(pyridin-2-yl)propanoic acid has been approached through various methods. One paper describes the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Another paper presents an efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones using in situ generated propiolic acid chloride for cyclization . Additionally, an asymmetric synthesis of a β-amino acid analog of l-azatyrosine starting from a commercially available reagent is reported, demonstrating the versatility of synthetic approaches for related compounds .

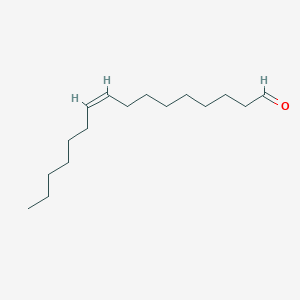

Molecular Structure Analysis

The molecular structure of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives is crucial for their biological activity and interaction with other molecules. The research includes an analysis of the differing regiochemistry of electrophilic attack on a related compound, 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, which was confirmed by NMR and X-ray crystallography . This highlights the importance of understanding the molecular structure for the design of proligands that can complex with metal cations and anions.

Chemical Reactions Analysis

The chemical reactivity of 3-amino-3-(pyridin-2-yl)propanoic acid and its derivatives is explored in the context of forming complexes with metals. One study describes the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand on a Pt(II) complex to afford ester and amide derivatives, which were then evaluated for their antiproliferative activity and potential as thermoactivated anticancer agents . Another paper discusses the synthesis of organosilicon copolymers through the reaction of a derivative with tetraethoxysilane, which can act as an anionite for various metal chlorocomplexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the introduction of perfluorinated chains on amine ligands of Pt(II) complexes was found to potentially endow the complexes with thermoactivatable properties, which could be significant for their application in thermotherapy . The green synthesis of triazolylpropanoic acid derivatives using alum as a catalyst in aqueous media also emphasizes the importance of environmentally friendly methods in synthesizing compounds with desirable properties .

科学研究应用

Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The compound serves as a key intermediate in the synthesis of various drug candidates. For instance, it has been used in the preparation of β-hydroxy-α-amino acids, which are critical for developing new pharmaceuticals. A notable study involved using recombinant d-threonine aldolase enzymes to catalyze the synthesis of chiral β-hydroxy-α-amino acids, demonstrating the compound's role in producing high-purity intermediates crucial for drug development (Goldberg et al., 2015).

Organic Synthesis and Catalysis

Research has shown the compound's utility in the one-step synthesis of complex organic structures. For example, its derivatives have been utilized in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, indicating its versatility in facilitating the formation of a broad range of heterocyclic compounds (Harutyunyan et al., 2015).

Advanced Material Development

The compound's derivatives have been explored in the synthesis of trans-platinum(II) complexes, suggesting its potential in creating materials with specific applications, such as thermoactivatable anticancer agents. This research underscores the compound's role in developing novel therapeutic agents with tailored properties for cancer treatment (Cabrera et al., 2019).

Enzymatic Synthesis of Amino Acids

In another application, the compound has been involved in enzymatic processes for synthesizing amino acids, highlighting its importance in producing enantiopure compounds. Such processes have been applied to synthesize key intermediates for antidiabetic drugs, demonstrating the compound's utility in biocatalysis and pharmaceutical synthesis (Chen et al., 2011).

Analytical Chemistry Applications

Moreover, its derivatives have been used as ion-pairing reagents in the separation and determination of metal ions, showing its applicability in analytical chemistry for environmental and pharmaceutical analyses. This underscores the compound's utility in developing new analytical methods for detecting and quantifying metal ions in complex matrices (Belin & Gülaçar, 2005).

安全和危害

未来方向

属性

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 |

Source

|

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(pyridin-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)